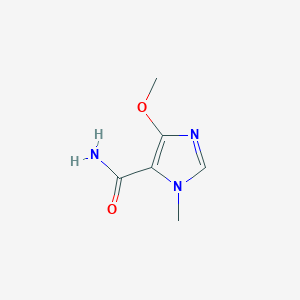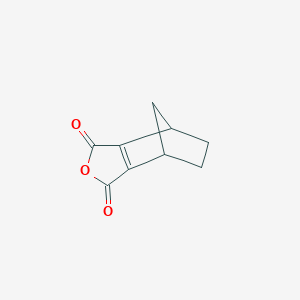
3-(2-iodoethyl)-7-methoxybenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-iodoethyl)-7-methoxybenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the iodoethyl and methoxy groups in the structure of this compound makes it a compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodoethyl)-7-methoxybenzofuran typically involves the introduction of the iodoethyl group to a benzofuran core. One common method is the iodination of a suitable precursor, such as 7-methoxy-1-benzofuran, using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like chloroform or dichloromethane and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-iodoethyl)-7-methoxybenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The iodoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azidoethyl derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
3-(2-iodoethyl)-7-methoxybenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-iodoethyl)-7-methoxybenzofuran involves its ability to undergo light-induced rearrangement, forming reactive intermediates that can covalently bond with nearby molecules. This property is particularly useful in the study of protein-ligand interactions, where the compound can be used to crosslink proteins upon exposure to UV light.
Comparison with Similar Compounds
Similar Compounds
(2-Iodoethyl)benzene: Similar in structure but lacks the benzofuran core.
3-(2-Iodoethyl)-3-methyl-3H-diazirine: Contains a diazirine ring instead of a benzofuran ring.
2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene: Contains multiple iodo groups and a different core structure.
Uniqueness
3-(2-iodoethyl)-7-methoxybenzofuran is unique due to the presence of both the iodoethyl and methoxy groups on a benzofuran core
Properties
CAS No. |
796851-87-1 |
|---|---|
Molecular Formula |
C11H11IO2 |
Molecular Weight |
302.11 g/mol |
IUPAC Name |
3-(2-iodoethyl)-7-methoxy-1-benzofuran |
InChI |
InChI=1S/C11H11IO2/c1-13-10-4-2-3-9-8(5-6-12)7-14-11(9)10/h2-4,7H,5-6H2,1H3 |
InChI Key |
HVPYKAIMDWCBRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC=C2CCI |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid](/img/structure/B8732835.png)

![N-[4-(nitromethylsulfonyl)phenyl]acetamide](/img/structure/B8732841.png)


![10-nitro-5H-dibenz[b,f]azepine-5-carbonitrile](/img/structure/B8732852.png)



![3-[(4-Bromophenyl)methoxy]aniline](/img/structure/B8732888.png)


![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B8732906.png)
